molecular formula C25H24N2O4 B270900 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270900
M. Wt: 416.5 g/mol
InChI Key: CFEVKTRNVQRKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxylates and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to activate the AMPK pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a readily available compound for research purposes. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its poor solubility in water and limited bioavailability, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials. In addition, the mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate needs to be further elucidated to better understand its effects on inflammation, oxidative stress, and cancer cell growth. Finally, the development of more effective delivery systems for 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate may improve its bioavailability and therapeutic potential.

Synthesis Methods

The synthesis of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-ethylphenylhydrazine with 1-naphthylglyoxal in the presence of acetic acid to yield the intermediate product, which is then reacted with ethyl acetoacetate to form 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. The final product is obtained after purification through recrystallization.

Scientific Research Applications

2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C25H24N2O4/c1-2-17-8-4-6-13-22(17)27-15-19(14-24(27)29)25(30)31-16-23(28)26-21-12-7-10-18-9-3-5-11-20(18)21/h3-13,19H,2,14-16H2,1H3,(H,26,28)

InChI Key

CFEVKTRNVQRKIS-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.